Brd4-IN-7

BRD4 bromodomain AlphaScreen binding affinity

Brd4-IN-7 (also designated compound is a small-molecule inhibitor that targets the bromodomain and extraterminal (BET) family protein BRD4. Its molecular formula is C29H24F2N4O3, with a molecular weight of 514.52 g/mol and CAS number 1446232-98-9.

Molecular Formula C29H24F2N4O3
Molecular Weight 514.5 g/mol
Cat. No. B12376635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrd4-IN-7
Molecular FormulaC29H24F2N4O3
Molecular Weight514.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)N(C)C)OC5=C(C=C(C=C5)F)F
InChIInChI=1S/C29H24F2N4O3/c1-34(2)20-8-6-19(7-9-20)33-28(36)17-4-10-25(38-26-11-5-18(30)15-24(26)31)22(14-17)23-16-35(3)29(37)27-21(23)12-13-32-27/h4-16,32H,1-3H3,(H,33,36)
InChIKeyCDWCCBQFAZVRIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brd4-IN-7: High-Potency BRD4 Bromodomain Inhibitor with Quantified In Vitro Binding Activity for Epigenetics Research Procurement


Brd4-IN-7 (also designated compound 120) is a small-molecule inhibitor that targets the bromodomain and extraterminal (BET) family protein BRD4. Its molecular formula is C29H24F2N4O3, with a molecular weight of 514.52 g/mol and CAS number 1446232-98-9 . In a BRD4 bromodomain binding assay using the AlphaScreen system, Brd4-IN-7 exhibited an IC50 of 36.6 nM [1]. This compound was originally extracted from patent CN107721975A, which discloses a series of BET protein inhibitory dihydropyridopyrazinones [2].

Brd4-IN-7 Procurement Rationale: Why Pan-BET or Domain-Selective Inhibitor Substitution Introduces Experimental Confounders


Substituting Brd4-IN-7 with other commercially available BET bromodomain inhibitors (such as pan-BET inhibitors JQ1, OTX015, or domain-selective tools like ZL0420 and XY221) can confound experimental interpretation due to fundamentally different selectivity fingerprints and potency profiles. Brd4-IN-7 (36.6 nM IC50 in the AlphaScreen assay) operates in a distinct potency tier compared to alternative in-class compounds with differing BRD4 BD1/BD2 selectivity ratios [1]. For example, XY221 exhibits extreme BD2 selectivity (667-fold over BD1), ZL0420 shows balanced dual-domain inhibition (27 nM BD1 / 32 nM BD2), and clinical candidate OTX015 achieves EC50 values of 10-19 nM across BRD2/3/4 . Each of these compounds will produce markedly different transcriptional and phenotypic outcomes in cell-based assays due to their unique BRD4 domain engagement and BET family member cross-reactivity profiles, making direct substitution without re-optimization of experimental conditions a source of irreproducible data [2].

Brd4-IN-7 Quantitative Differentiation: Comparative Potency and Structural Class Distinctions Versus Peer BRD4 Inhibitors


BRD4 BD1 Binding Affinity: Brd4-IN-7 Versus JQ1 and CPI203 in AlphaScreen Assay

Brd4-IN-7 demonstrates a BRD4 bromodomain binding IC50 of 36.6 nM as measured by AlphaScreen assay using the Perkin Elmer AlphaScreen kit against acetylated histone H4 polypeptide [1]. This places Brd4-IN-7 in a comparable potency range to JQ1 (BRD4 BD1 IC50 = 77 nM, BRD4 BD2 IC50 = 33 nM) and CPI203 (BRD4 IC50 ≈ 37 nM in AlphaScreen) [2][3]. The AlphaScreen platform is a widely accepted industry-standard method for quantifying bromodomain-inhibitor interactions, enabling cross-study comparisons for procurement decisions [1].

BRD4 bromodomain AlphaScreen binding affinity IC50

Selectivity Profile Differentiation: Brd4-IN-7 Diaryl Ether Scaffold Versus Pan-BET Inhibitor OTX015

Brd4-IN-7 belongs to a distinct structural class featuring a diaryl ether core scaffold as disclosed in patent CN107721975A, whereas OTX015 (birabresib) is a triazolothienodiazepine analog of (+)-JQ1 with a different molecular architecture [1]. OTX015 exhibits EC50 values of 10-19 nM against BRD2, BRD3, and BRD4 in cell-free assays, demonstrating potent pan-BET inhibition across multiple family members . While direct BRD2/BRD3/T selectivity data for Brd4-IN-7 has not been published, the structural divergence between the diaryl ether scaffold of Brd4-IN-7 and the triazolothienodiazepine scaffold of OTX015 suggests that these compounds may exhibit different off-target interaction profiles and distinct pharmacokinetic properties that require empirical validation rather than assuming interchangeable behavior [1].

BET family selectivity BRD2/3/4 diaryl ether OTX015

Potency Tier Classification: Brd4-IN-7 Intermediate Potency Versus High-Potency BD2-Selective Inhibitor XY221

Brd4-IN-7 (IC50 = 36.6 nM) occupies an intermediate potency tier distinct from extreme domain-selective inhibitors such as XY221 (Compound 16o), which exhibits an IC50 of 5.8 nM against BRD4 BD2 with 667-fold selectivity over BRD4 BD1 (IC50 = 3,869 nM) [1]. This >6-fold difference in BRD4 BD2 potency between XY221 (5.8 nM) and Brd4-IN-7 (36.6 nM, noting this value represents overall BRD4 bromodomain binding rather than domain-specific measurement) establishes clearly demarcated potency tiers: ultra-potent domain-selective inhibitors (<10 nM BD2) versus intermediate-potency inhibitors (30-40 nM range) [1]. XY221 also demonstrates defined selectivity against BRD2/3/T BD2 (9-32-fold), whereas comparable selectivity data for Brd4-IN-7 against these off-target bromodomains has not been reported .

BRD4 BD2 domain selectivity potency tier XY221

Dual-Domain Balanced Inhibition Profile: Brd4-IN-7 Position Relative to ZL0420 and ZL0969

Within the BRD4 inhibitor landscape, compounds can be categorized by their BD1/BD2 selectivity ratios. ZL0420 exhibits a balanced dual-domain inhibition profile with IC50 values of 27 nM (BD1) and 32 nM (BD2), representing an approximately 1.2-fold BD2 preference . ZL0969 similarly shows balanced inhibition with IC50 values of 82 nM (BD1) and 87 nM (BD2), along with >10-fold selectivity for BRD4 bromodomains over other BET-family bromodomains and no detectable binding to non-BET CBP bromodomain . In contrast, Brd4-IN-7 (36.6 nM IC50) lacks published BD1/BD2 selectivity data and lacks published selectivity profiling against BRD2/3/T or non-BET bromodomains, representing a significant evidence gap that precludes direct substitution with well-characterized dual-domain balanced inhibitors [1].

BRD4 BD1 BRD4 BD2 dual-domain balanced inhibition

Brd4-IN-7 Research Applications: Defined Experimental Scenarios Based on Validated In Vitro Activity


Biochemical BRD4 Bromodomain Binding Studies Using AlphaScreen Platform

Brd4-IN-7 is validated for use in AlphaScreen assays at concentrations informed by its 36.6 nM IC50 value, making it suitable for biochemical studies of BRD4 bromodomain-acetylated histone interactions [1]. The AlphaScreen format is widely employed in high-throughput screening campaigns and structure-activity relationship (SAR) studies for BET inhibitor development, providing a standardized platform for cross-compound potency comparisons [1].

Structural Orthogonal Validation Against Triazolothienodiazepine BET Inhibitors

As a diaryl ether scaffold compound (C29H24F2N4O3), Brd4-IN-7 provides a structurally distinct alternative to triazolothienodiazepine-based BET inhibitors such as JQ1, OTX015, and CPI203 [2][3]. This structural divergence enables researchers to perform orthogonal validation experiments: phenotypes that persist across structurally distinct BRD4 inhibitors are more likely to represent genuine on-target BRD4-dependent effects, whereas scaffold-specific phenotypes may indicate off-target liabilities associated with particular chemotypes [2].

Intermediate Potency Tier Studies Requiring Moderate BRD4 Inhibition

With a BRD4 IC50 of 36.6 nM, Brd4-IN-7 occupies an intermediate potency tier suitable for experimental designs that require moderate rather than ultra-potent (<10 nM) BRD4 inhibition [1]. This potency range may be advantageous for studies where complete saturation of BRD4 bromodomains is undesirable, such as investigating partial target engagement requirements for specific transcriptional outcomes or studying resistance mechanisms that emerge under sub-maximal target inhibition [1].

Cell-Free Assay Development and Compound Profiling Workflows

Brd4-IN-7 can serve as a reference compound in cell-free assay development workflows, with its 36.6 nM IC50 in AlphaScreen providing a benchmark for assay validation and inter-plate normalization [1]. The compound's disclosed chemical structure (SMILES: CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)N(C)C)OC5=C(C=C(C=C5)F)F) enables computational docking studies and in silico SAR investigations [2].

Technical Documentation Hub

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